molecular formula C7H6ClNS B1225484 4-Chlorothiobenzamide CAS No. 2521-24-6

4-Chlorothiobenzamide

Cat. No.: B1225484
CAS No.: 2521-24-6
M. Wt: 171.65 g/mol
InChI Key: OKPUICCJRDBRJT-UHFFFAOYSA-N
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Preparation Methods

4-Chlorothiobenzamide can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with ammonium thiocyanate in the presence of a base . The reaction conditions typically include a solvent such as acetone or ethanol and a temperature range of 0-5°C. The product is then purified through recrystallization.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ catalysts and controlled reaction conditions to ensure consistent quality.

Chemical Reactions Analysis

4-Chlorothiobenzamide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chlorobenzamide using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can yield 4-chloroaniline using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the chlorine with a methoxy group.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 4-chlorobenzamide, 4-chloroaniline, and substituted benzamides.

Scientific Research Applications

4-Chlorothiobenzamide has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Research studies have explored its potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: This compound is used as a catalytic agent and as a petrochemical additive.

Mechanism of Action

The mechanism of action of 4-Chlorothiobenzamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include inhibition of enzyme-mediated reactions and modulation of receptor signaling pathways.

Comparison with Similar Compounds

4-Chlorothiobenzamide can be compared with other similar compounds such as:

    4-Chlorobenzamide: Similar structure but lacks the thiocarboxamide group.

    4-Chloroaniline: Contains an amino group instead of the thiocarboxamide group.

    4-Methoxythiobenzamide: Similar structure but with a methoxy group instead of a chlorine atom.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

4-chlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPUICCJRDBRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179872
Record name Benzamide, p-chlorothio- (8CI)
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Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2521-24-6
Record name Benzenecarbothioamide, 4-chloro-
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Record name 4-Chlorothiobenzamide
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Record name 4-Chlorothiobenzamide
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Record name 4-Chlorothiobenzamide
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Synthesis routes and methods I

Procedure details

A mixture of 55.03 g of 4-chlorobenzonitrile, 75.13 g of thioacetamide and 600 ml of dimethylformamide was saturated with dry hydrogen chloride gas while being chilled in an ice bath. The mixture was then distilled slowly on an oil bath at 100° C. When the liquid had been removed, aqueous sodium bicarbonate was added. The solid was collected and recrystallized from toluene, giving 48.35 g of 4-chlorothiobenzamide as yellow crystals.
Quantity
55.03 g
Type
reactant
Reaction Step One
Quantity
75.13 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of 14.9 grams (0.102 mole) of 4-chlorobenzamide in 800 ml of toluene was added 20.6 grams (0.051 mole) of 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (Lawesson's Reagent). This mixture was stirred and heated at reflux for two hours. The reaction mixture was allowed to cool slowly to room temperature. Approximately 600 ml of toluene was evaporated from the mixture under reduced pressure, leaving a residual liquid. This liquid was purified by column chromatography on silica gel, eluting with methylene chloride:ethyl acetate (60:40), to yield 5.6 grams of 4-chlorophenylthiocarboxamide as a solid.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

68.8 g (0.5 mol) of 4-chlorobenzonitrile were dissolved in a mixture of 100 ml pyridine and 50 ml triethylamine. Whilst stirring, an even flow of 15 l (0.67 mol/hour) of hydrogen sulphide was introduced at room temperature, then 11 l (0.5 mol/hour) for 30 min at 50° C., i.e. a total of 1.25 mol. This was then stirred for a further 30 min at 50° C. and then mixed into 1.5 liters of water. The crystallate was drawn off, washed with plenty of water and dried,
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 L
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research mentions analyzing dipole moments to understand molecular conformations. How does the dipole moment of 4-chlorothiobenzamide relate to its potential conformations?

A1: Dipole moments are influenced by the spatial arrangement of atoms and their electronegativities within a molecule. [] In the case of this compound, the measured dipole moment reflects the overall polarity arising from the electron-withdrawing chlorine atom and the electron-donating thioamide group (-C(S)NH2) attached to the benzene ring. By comparing the experimental dipole moment with those calculated for various possible conformations (e.g., different orientations of the thioamide group relative to the benzene ring), researchers can infer the most likely conformation adopted by the molecule in solution. This information is crucial for understanding how this compound might interact with other molecules, including potential biological targets.

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